

Solubility Profile of 2-Morpholinobenzaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Morpholinobenzaldehyde

Cat. No.: B119794

[Get Quote](#)

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of **2-Morpholinobenzaldehyde**. Given the limited availability of public quantitative data for this specific compound, this guide focuses on its predicted solubility based on its chemical structure, alongside a detailed experimental protocol for its quantitative determination.

Introduction to 2-Morpholinobenzaldehyde

2-Morpholinobenzaldehyde is an organic compound featuring a benzaldehyde molecule substituted with a morpholine group at the ortho position. Its chemical structure consists of an aromatic benzene ring, a reactive aldehyde group (-CHO), and a heterocyclic morpholine ring. The presence of the polar morpholine and aldehyde moieties, combined with the nonpolar aromatic ring, suggests a versatile yet complex solubility profile across various organic solvents. The general principle of "like dissolves like" is fundamental to predicting its behavior. Aldehydes and ketones are generally soluble in most common organic solvents^[1]. The morpholine ring itself is soluble in a wide range of organic solvents, including acetone, benzene, ether, methanol, and ethanol^{[2][3]}.

Chemical Structure:

- Molecular Formula: C₁₁H₁₃NO₂^[4]
- Key Features:

- Aromatic benzene ring (hydrophobic)
- Aldehyde group (polar, hydrogen bond acceptor)
- Morpholine ring (polar, contains a tertiary amine and an ether group, capable of hydrogen bonding)

Predicted Solubility Behavior

The unique combination of functional groups in **2-Morpholinobenzaldehyde** allows for the following solubility predictions:

- Polar Protic Solvents (e.g., Ethanol, Methanol): The oxygen and nitrogen atoms in the morpholine ring, along with the oxygen of the aldehyde group, can act as hydrogen bond acceptors. This suggests that **2-Morpholinobenzaldehyde** should be soluble in polar protic solvents.
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The overall polarity of the molecule should facilitate good solubility in polar aprotic solvents through dipole-dipole interactions.
- Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups will likely limit its solubility in nonpolar solvents. However, the aromatic ring may contribute to some degree of solubility, particularly in aromatic solvents like toluene.

These predictions serve as a foundational guide for selecting appropriate solvents for synthesis, purification, and formulation.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following details a common and reliable method.

Objective: To quantitatively determine the solubility of **2-Morpholinobenzaldehyde** in various organic solvents at a specified temperature.

Materials:

- **2-Morpholinobenzaldehyde** (solid, high purity)
- Selected organic solvents (analytical grade)
- Vials with screw caps
- Thermostatic shaker or incubator
- Analytical balance
- Micropipettes
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

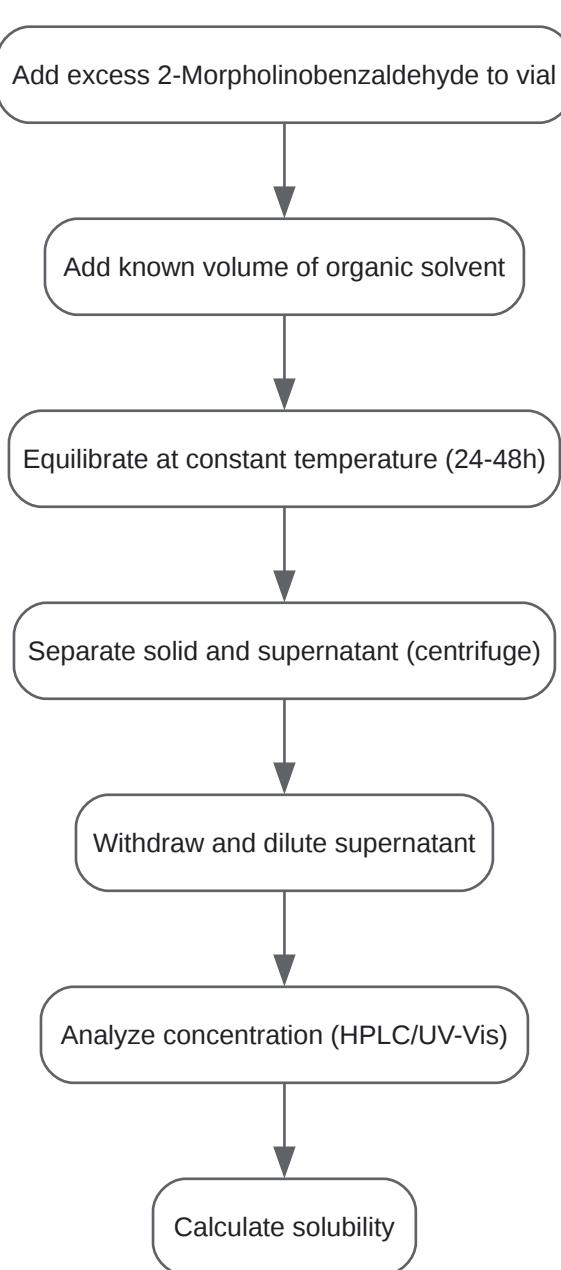
Methodology:

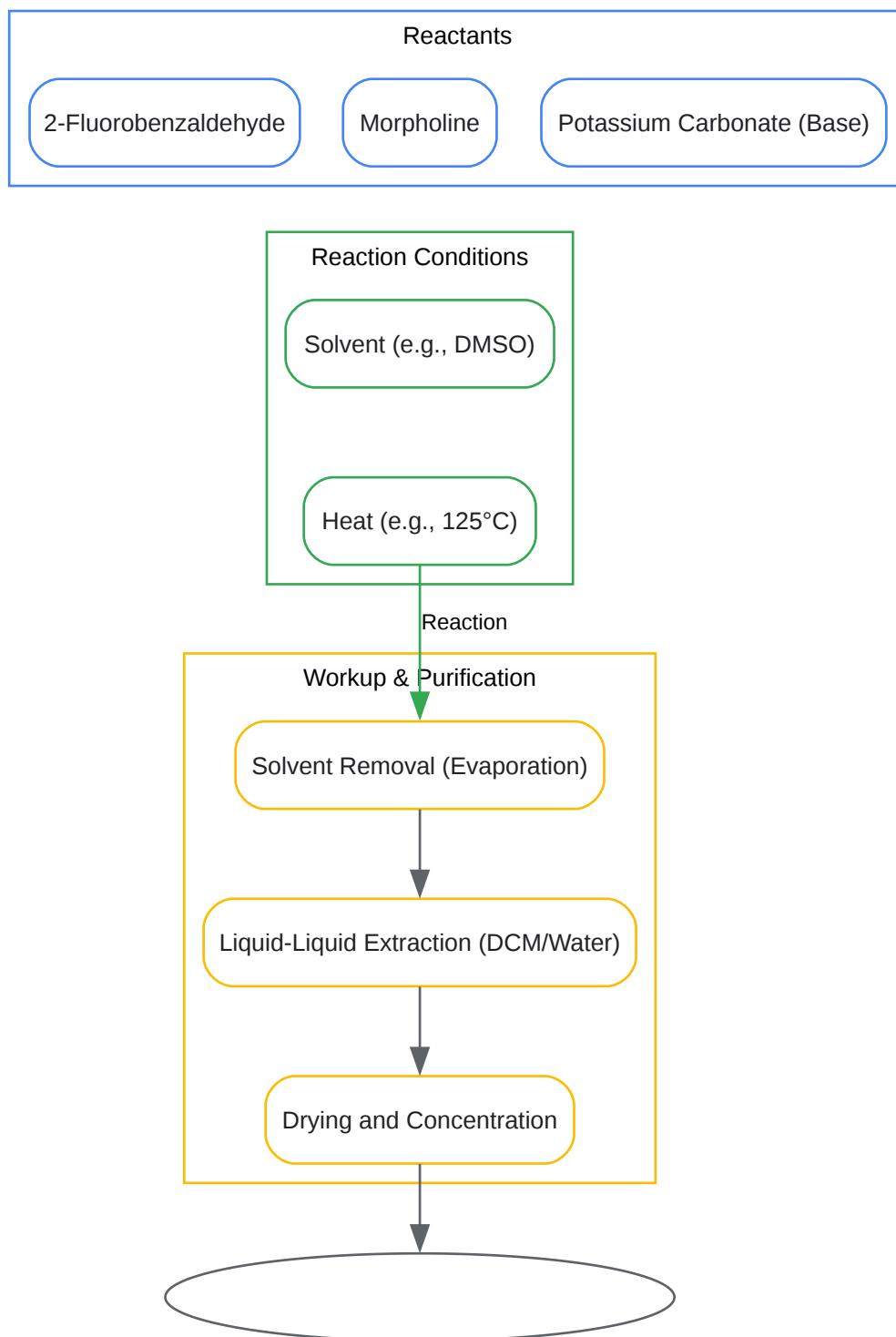
- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of **2-Morpholinobenzaldehyde** into several vials. The amount should be sufficient to ensure undissolved solid remains after equilibration[5].
 - Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial[5].
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the solution is fully saturated[5].
- Sample Preparation for Analysis:
 - After equilibration, cease agitation and allow the vials to stand undisturbed for a short period for the excess solid to settle.

- For viscous solvents or fine suspensions, centrifuge the vials to ensure a clear separation of the supernatant from the undissolved solid.
- Carefully withdraw a known volume of the clear supernatant using a micropipette.
- Quantitative Analysis:
 - Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
 - Analyze the concentration of **2-Morpholinobenzaldehyde** in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
 - The solubility is then calculated based on the measured concentration and the dilution factor.

Data Presentation

Quantitative solubility data should be organized in a clear and structured format for easy comparison. The following table serves as a template for presenting such data.


Solvent Class	Solvent	Temperature (°C)	Solubility (g/L)	Molar Solubility (mol/L)
Polar Protic	Methanol	25	Data	Data
Ethanol	25	Data	Data	
Polar Aprotic	Acetonitrile	25	Data	Data
Acetone	25	Data	Data	
DMSO	25	Data	Data	
DMF	25	Data	Data	
Nonpolar	Toluene	25	Data	Data
Hexane	25	Data	Data	


Note: The "Data" fields are placeholders for experimentally determined values.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **2-Morpholinobenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 2. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 3. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Morpholinobenzaldehyde | CAS 58028-76-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Solubility Profile of 2-Morpholinobenzaldehyde in Organic Solvents: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119794#solubility-of-2-morpholinobenzaldehyde-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com